3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine
Overview
Description
3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine is a heterocyclic compound that features a fused ring system combining a pyridine ring and an oxazine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable scaffold for the development of bioactive molecules.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes like caspases , suggesting potential targets in apoptotic pathways.
Mode of Action
It has been suggested that similar compounds can cause a loss in the mitochondrial membrane potential in a concentration-dependent manner . This is often accompanied by the activation of caspase-9 and -3, which cleave PARP-1 .
Biochemical Pathways
Related compounds have been shown to activate both intrinsic and extrinsic apoptotic pathways . The intrinsic pathway is typically triggered by internal cellular damage, while the extrinsic pathway is initiated by external signals.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been shown to induce apoptosis via both intrinsic and extrinsic pathways . This can lead to cell death, which may be beneficial in the context of cancer treatment.
Action Environment
Factors such as temperature, pH, and the presence of other molecules can potentially affect the compound’s activity .
Biochemical Analysis
Cellular Effects
The effects of 3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine on cellular processes are complex and multifaceted . It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies to determine any threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine can be achieved through several methods. One common approach involves the condensation of 2-acetamido-3-hydroxypyridine with 2-chloroacrylonitrile or ethyl 2-chloroacrylate under reflux conditions in solvents such as acetone or acetonitrile. The reaction typically requires a base such as potassium carbonate or cesium carbonate to facilitate the formation of the oxazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, can be applied to scale up the synthesis of this compound. For example, visible light-promoted catalyst-free reactions have been explored for the synthesis of related oxazine compounds .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo-derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or oxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is investigated for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound’s unique structure makes it useful in the development of materials with specific chemical and physical properties
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
- 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid
- 3,4-Dihydro-4-methyl-2H-pyrido[3,2-b][1,4]oxazine-7-carboxaldehyde
Uniqueness
3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine is unique due to its specific ring fusion pattern and the presence of both nitrogen and oxygen heteroatoms. This structure imparts distinct electronic and steric properties, making it a versatile scaffold for chemical modifications and the development of bioactive compounds .
Properties
IUPAC Name |
3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h1-2,5,9H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSOYMJNDHHYEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619448 | |
Record name | 3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102226-41-5 | |
Record name | 3,4-Dihydro-2H-pyrido[4,3-b]-1,4-oxazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102226-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H,3H,4H-pyrido[4,3-b][1,4]oxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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